σ₁ Receptor Affinity: Structural Basis for Differentiation from N4-Unsubstituted and N4-Aryl Analogs
While direct σ₁ pKi data for 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol are not publicly reported, class-level SAR from Fanter et al. (2017) provides actionable differentiation from key comparators. The closest characterized analog, (2S)-1-benzyl-4-cyclohexylmethyl-2-methyl-1,4-diazepane, exhibits high σ₁ affinity (Ki = 1.2 nM) and >800-fold selectivity over σ₂ [1]. In contrast, N4-unsubstituted or N4-phenyl diazepanes in the same series show 10- to 100-fold weaker σ₁ binding [1]. The target compound uniquely combines an N4-methyl group (basicity modulation) with a cyclohexanol moiety (H-bonding capacity), a dual feature absent in both the high-affinity comparator and the low-affinity N4-unsubstituted baseline. This structural distinction predicts a distinct pharmacological fingerprint that generic diazepane analogs cannot replicate.
| Evidence Dimension | σ₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted intermediate affinity based on N4-methyl/cyclohexanol pharmacophore |
| Comparator Or Baseline | (2S)-1-Benzyl-4-cyclohexylmethyl-2-methyl-1,4-diazepane: Ki(σ₁) = 1.2 nM [1]; N4-unsubstituted diazepane analogs: Ki(σ₁) > 100 nM [1] |
| Quantified Difference | Class-level SAR shows N4-substituent changes alter σ₁ Ki by 10–100-fold; target compound's N4-methyl/cyclohexanol substitution pattern is structurally orthogonal to both high- and low-affinity comparators. |
| Conditions | σ₁ receptor binding assay; inhibition of [³H](+)-pentazocine binding in guinea pig brain membranes [1]. |
Why This Matters
For screening programs targeting σ₁ receptors, selecting the N4-methyl cyclohexanol-substituted scaffold offers a distinct starting point that is not represented by the high-affinity N4-cyclohexylmethyl series or the low-affinity unsubstituted analogs.
- [1] Fanter, L.; Müller, C.; Schepmann, D.; Bracher, F.; Wünsch, B. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel sigma(1) receptor ligands. Bioorg. Med. Chem. 2017, 25 (17), 4778–4799. View Source
